molecular formula C13H18ClNO3S B6028952 4-[(4-chloro-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine

4-[(4-chloro-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine

Cat. No.: B6028952
M. Wt: 303.81 g/mol
InChI Key: GPWUUBVQKTXOIQ-UHFFFAOYSA-N
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Description

4-[(4-chloro-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine is an organic compound with a complex structure that includes a morpholine ring substituted with a sulfonyl group and a chloromethylphenyl group

Properties

IUPAC Name

4-(4-chloro-3-methylphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-9-6-12(4-5-13(9)14)19(16,17)15-7-10(2)18-11(3)8-15/h4-6,10-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWUUBVQKTXOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-chloro-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenylsulfonyl chloride with 2,6-dimethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

4-[(4-chloro-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Scientific Research Applications

4-[(4-chloro-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

4-[(4-chloro-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine can be compared with other similar compounds, such as:

    4-chloro-3-methylphenylsulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    2,6-dimethylmorpholine: This compound is another precursor and has a similar morpholine ring structure.

    4-chloro-3-methylphenol: This compound has a similar chloromethylphenyl group and can undergo similar chemical reactions.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities not found in the individual precursor compounds.

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